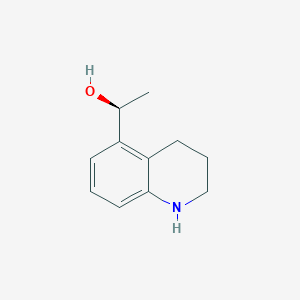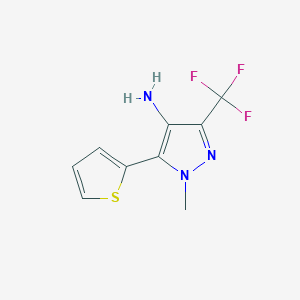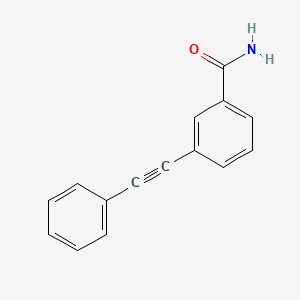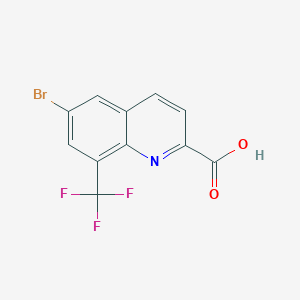
6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H5BrF3NO2 and a molecular weight of 320.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid typically involves the bromination of 8-(trifluoromethyl)quinoline followed by carboxylation. One common method includes heating 6-bromo-8-nitroquinoline with nitric acid, followed by oxidation with potassium permanganate to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Potassium permanganate is often used as an oxidizing agent.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Substituted quinolines.
Oxidation: Oxidized quinoline derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
6-Bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Similar in structure but lacks the trifluoromethyl and carboxylic acid groups.
8-(Trifluoromethyl)quinoline: Similar but lacks the bromine and carboxylic acid groups.
Properties
Molecular Formula |
C11H5BrF3NO2 |
|---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
6-bromo-8-(trifluoromethyl)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO2/c12-6-3-5-1-2-8(10(17)18)16-9(5)7(4-6)11(13,14)15/h1-4H,(H,17,18) |
InChI Key |
IOGSASQOVKPTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (4aS,9bR)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12992119.png)
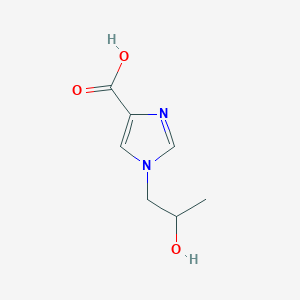
![Methyl 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B12992126.png)
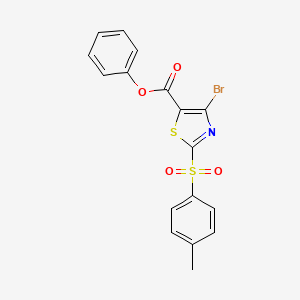
![4-(8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B12992136.png)
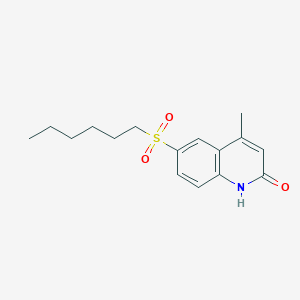
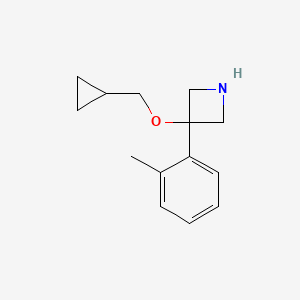
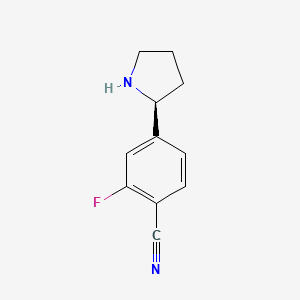
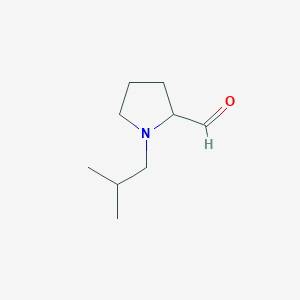
![tert-Butyl (R)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992211.png)
![2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12992213.png)
